molecular formula C2HClN2S B1282063 2-Chloro-1,3,4-thiadiazole CAS No. 52819-57-5

2-Chloro-1,3,4-thiadiazole

Cat. No.: B1282063
CAS No.: 52819-57-5
M. Wt: 120.56 g/mol
InChI Key: UHOKROAAKKMQQX-UHFFFAOYSA-N
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Description

2-Chloro-1,3,4-thiadiazole is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-1,3,4-thiadiazole are various bacterial strains and cancer cells . The compound has shown significant inhibitory effects on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis . In addition, it has demonstrated potent anti-cancer activities against multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .

Mode of Action

This compound interacts with its targets through bonding and hydrophobic interactions with key amino acid residues . This interaction disrupts the normal functioning of the target cells, leading to their inhibition or death. In the case of cancer cells, the compound induces cytotoxic effects, thereby inhibiting their proliferation .

Biochemical Pathways

It is known that the compound disrupts processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells, leading to their death .

Pharmacokinetics

It’s worth noting that many anti-cancer drugs, including those with a 1,3,4-thiadiazole scaffold, often face challenges such as low water solubility, which can negatively affect drug circulation time and bioavailability .

Result of Action

The result of this compound’s action is the inhibition or death of target cells. In bacterial cells, the compound’s action leads to an inhibitory effect, thereby preventing the bacteria from proliferating . In cancer cells, the compound induces cytotoxic effects, leading to cell death and the inhibition of tumor growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups can enhance the biological potency of the compound . .

Biochemical Analysis

Biochemical Properties

2-Chloro-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. The compound interacts with enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, inhibiting their activity and thus affecting cell cycle regulation and DNA replication . Additionally, this compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cytotoxicity by disrupting cell signaling pathways and altering gene expression . The compound has been shown to inhibit the proliferation of hepatocellular carcinoma, lung carcinoma, and breast carcinoma cells . Furthermore, this compound affects cellular metabolism by interfering with metabolic pathways and reducing the availability of essential metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . For instance, the compound interacts with CDK9/Cyclin T1, leading to the inhibition of transcriptional elongation and subsequent downregulation of gene expression . Additionally, this compound induces DNA damage by binding to topoisomerase II, resulting in DNA double-strand breaks and cell death .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been extensively studied. The compound remains stable under standard laboratory conditions, but its efficacy may decrease over time due to gradual degradation . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic flux . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and antimicrobial activity . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and nuclear proteins, influencing gene expression and DNA repair processes . In mitochondria, it affects mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,3,4-thiadiazole is unique due to its chlorine substituent, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2-chloro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2S/c3-2-5-4-1-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOKROAAKKMQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513902
Record name 2-Chloro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52819-57-5
Record name 2-Chloro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3,4-thiadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-Chloro-1,3,4-thiadiazole being investigated as a potential building block for antileishmanial drugs?

A: The scientific literature highlights the need for novel leishmaniasis treatments due to limitations with current therapies, such as lengthy treatment duration, adverse effects, and emerging drug resistance []. This compound serves as a versatile building block for synthesizing diverse compounds, including those with potential antileishmanial activity.

Q2: How does modifying the structure of compounds containing this compound affect their activity against Leishmania major?

A: Research indicates that incorporating specific structural elements into the this compound scaffold can influence antileishmanial activity []. For instance, a study compared the activity of compounds containing a piperidin-4-ol group at the C-2 position of the thiadiazole ring to their linear amine analogues []. Results showed that the cyclic analogues exhibited reduced anti-promastigote and anti-amastigote activity compared to their linear counterparts [], suggesting that the type of amine substituent at the C-2 position significantly impacts efficacy against Leishmania major.

Q3: Besides its potential application in antileishmanial research, what other uses does this compound have in synthetic chemistry?

A: this compound serves as a crucial reagent in synthesizing diverse heterocyclic systems []. For example, it can react with nucleophiles like 5-phenyl-1,3,4-oxadiazole-2-thiol to form sulfide bridges, creating multinuclear heterocyclic compounds []. This versatility makes it valuable for developing various pharmaceuticals and materials beyond antileishmanial agents.

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